molecular formula C18H19N3O B14434386 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide CAS No. 78123-16-7

1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide

Cat. No.: B14434386
CAS No.: 78123-16-7
M. Wt: 293.4 g/mol
InChI Key: OIFSAWMMKWNGHG-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone This compound is characterized by the presence of a hydrazide group attached to the indole ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide typically involves the reaction of indole-3-acetic acid with appropriate hydrazine derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone precursor to form the indole ring . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures, often using aldehydes or ketones as reactants.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives with potential biological activity .

Scientific Research Applications

1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 2-methyl-, 2-(phenylmethyl)hydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.

    Indole-3-carbinol: A compound with anticancer properties, found in cruciferous vegetables.

    Indole-3-butyric acid: Another plant hormone analog used to promote root growth in cuttings.

The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

78123-16-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N'-benzyl-2-(2-methyl-1H-indol-3-yl)acetohydrazide

InChI

InChI=1S/C18H19N3O/c1-13-16(15-9-5-6-10-17(15)20-13)11-18(22)21-19-12-14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3,(H,21,22)

InChI Key

OIFSAWMMKWNGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NNCC3=CC=CC=C3

Origin of Product

United States

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